molecular formula C14H17N5O2 B235025 N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

Cat. No. B235025
M. Wt: 287.32 g/mol
InChI Key: IZGQNVLQLXNWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide, also known as ATB-346, is a novel compound that has been synthesized for its potential use as an anti-inflammatory drug. This compound has gained significant attention due to its ability to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial enzyme COX-1.

Mechanism of Action

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide selectively targets COX-2, which is the enzyme responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide reduces inflammation and pain without affecting the production of beneficial prostaglandins produced by COX-1. This selective inhibition of COX-2 is achieved by a unique mechanism of action that involves the release of hydrogen sulfide (H2S) from N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide, which then selectively binds to COX-2.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. This is due to its selective inhibition of COX-2, which spares the beneficial effects of COX-1 on the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has several advantages for lab experiments. It is a highly selective COX-2 inhibitor that has been shown to have potent anti-inflammatory and analgesic effects. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional NSAIDs. However, there are some limitations to using N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide in lab experiments. It is a relatively new compound that has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.

Future Directions

There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide. One potential direction is the further study of its mechanism of action, specifically the role of H2S in its selective inhibition of COX-2. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide in humans. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide could potentially be used in combination with other anti-inflammatory drugs to enhance its therapeutic effects. Finally, the development of novel drug delivery systems for N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide could potentially improve its bioavailability and therapeutic efficacy.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the condensation of 4-propoxybenzoyl chloride with 2-allyl-2H-tetrazol-5-amine to form the intermediate N-(4-propoxybenzoyl)-2-allyl-2H-tetrazol-5-amine. This intermediate is then converted to the final product N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide by reacting it with sodium hydride and 4-bromo-2-fluoroaniline.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been extensively studied for its potential use as an anti-inflammatory drug. In preclinical studies, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to be effective in reducing inflammation and pain in various animal models of inflammation. Moreover, N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide has been shown to have a lower risk of causing gastrointestinal ulcers and bleeding compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-4-propoxybenzamide

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

N-(2-prop-2-enyltetrazol-5-yl)-4-propoxybenzamide

InChI

InChI=1S/C14H17N5O2/c1-3-9-19-17-14(16-18-19)15-13(20)11-5-7-12(8-6-11)21-10-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,15,17,20)

InChI Key

IZGQNVLQLXNWGQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.